

"Methyl 2-(aminomethyl)benzoate Hydrochloride" synthesis and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-(aminomethyl)benzoate Hydrochloride*

Cat. No.: *B1271463*

[Get Quote](#)

Methyl 2-(aminomethyl)benzoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **Methyl 2-(aminomethyl)benzoate Hydrochloride**. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide synthesizes information from analogous chemical transformations and commercial supplier data to present a thorough resource for researchers.

Physicochemical Properties

Methyl 2-(aminomethyl)benzoate Hydrochloride is a solid organic compound. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClNO ₂	[1]
Molecular Weight	201.65 g/mol	[1]
CAS Number	849020-92-4	[2]
Physical Form	Solid	[1]
Melting Point	170-172 °C	[2]
Solubility	Data not available	
pKa	Data not available	

Synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride

The most plausible and industrially scalable synthetic route to **Methyl 2-(aminomethyl)benzoate Hydrochloride** is the catalytic hydrogenation of Methyl 2-cyanobenzoate. This method is analogous to the preparation of similar aminobenzoate derivatives.[\[3\]](#)[\[4\]](#) The process involves the reduction of the nitrile functional group to a primary amine, followed by conversion to the hydrochloride salt.

A general workflow for this synthesis is outlined below:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Methyl 2-(aminomethyl)benzoate HCl.

Experimental Protocol: Catalytic Hydrogenation of Methyl 2-cyanobenzoate

While a specific, detailed protocol for the synthesis of **Methyl 2-(aminomethyl)benzoate Hydrochloride** is not readily available in the literature, the following is a representative experimental procedure adapted from general catalytic hydrogenation methods for aromatic nitriles.^[4]

Materials:

- Methyl 2-cyanobenzoate
- Palladium on carbon (10% Pd/C)
- Methanol (or other suitable solvent like ethanol or ethyl acetate)
- Hydrogen gas (H₂)
- Hydrochloric acid (concentrated or as a solution in a suitable solvent)
- Inert gas (e.g., Nitrogen or Argon)
- Filter aid (e.g., Celite®)

Procedure:

- Reaction Setup: In a hydrogenation vessel, dissolve Methyl 2-cyanobenzoate in methanol.
- Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol% relative to the substrate) to the solution under an inert atmosphere.
- Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of filter aid to remove the

palladium catalyst. Wash the filter cake with methanol.

- **Hydrochloride Salt Formation:** Combine the filtrate and washes. To this solution, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate out of the solution.
- **Purification:** Collect the precipitated solid by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure **Methyl 2-(aminomethyl)benzoate Hydrochloride**.

Biological and Pharmacological Properties

Currently, there is no publicly available information on the specific biological activity, mechanism of action, or signaling pathways associated with **Methyl 2-(aminomethyl)benzoate Hydrochloride**. However, the aminobenzoate scaffold is present in a variety of biologically active molecules. Derivatives of aminobenzothiazoles, for example, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. [5][6][7]

Given the lack of specific biological data, no signaling pathway diagrams can be provided at this time. The logical workflow for the initial investigation of the biological properties of this compound would follow a standard screening process.

[Click to download full resolution via product page](#)

Caption: General workflow for biological screening.

Safety Information

Methyl 2-(aminomethyl)benzoate Hydrochloride is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1] Appropriate personal protective equipment should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the available information on the synthesis and properties of **Methyl 2-(aminomethyl)benzoate Hydrochloride**. While a detailed experimental protocol and biological activity data are not yet published, the information presented here, based on analogous compounds and general chemical principles, offers a valuable starting point for researchers interested in this molecule. Further investigation is warranted to fully characterize its properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(aminomethyl)benzoate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 849020-92-4 Cas No. | Methyl 2-(aminomethyl)benzoate hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. CN111592465A - Method for preparing 2-amino-4-aminomethyl methyl benzoate and hydrochloride thereof - Google Patents [patents.google.com]
- 4. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 2-(aminomethyl)benzoate Hydrochloride" synthesis and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271463#methyl-2-aminomethyl-benzoate-hydrochloride-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com